molecular formula C24H30N2O6 B11050936 N-[2-(4-butoxyphenoxy)ethyl]-6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide

N-[2-(4-butoxyphenoxy)ethyl]-6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide

Cat. No.: B11050936
M. Wt: 442.5 g/mol
InChI Key: KYXWRTFVYJULNV-UHFFFAOYSA-N
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Description

N-[2-(4-butoxyphenoxy)ethyl]-6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide is a complex organic compound with the molecular formula C24H30N2O6 and a molecular weight of 442.5048 . This compound is known for its unique structure, which includes a quinoline core, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of N-[2-(4-butoxyphenoxy)ethyl]-6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-butoxyphenol with ethylene oxide to form 2-(4-butoxyphenoxy)ethanol. This intermediate is then reacted with 6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

N-[2-(4-butoxyphenoxy)ethyl]-6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(4-butoxyphenoxy)ethyl]-6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-butoxyphenoxy)ethyl]-6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest involvement in pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

N-[2-(4-butoxyphenoxy)ethyl]-6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide can be compared with similar compounds such as:

Properties

Molecular Formula

C24H30N2O6

Molecular Weight

442.5 g/mol

IUPAC Name

N-[2-(4-butoxyphenoxy)ethyl]-6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

InChI

InChI=1S/C24H30N2O6/c1-4-5-11-31-16-6-8-17(9-7-16)32-12-10-25-24(28)19-14-23(27)26-20-15-22(30-3)21(29-2)13-18(19)20/h6-9,13,15,19H,4-5,10-12,14H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

KYXWRTFVYJULNV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCNC(=O)C2CC(=O)NC3=CC(=C(C=C23)OC)OC

Origin of Product

United States

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